molecular formula C6H14N2O8P2 B14199075 Benzene-1,4-diamine;phosphoric acid CAS No. 920015-46-9

Benzene-1,4-diamine;phosphoric acid

Cat. No.: B14199075
CAS No.: 920015-46-9
M. Wt: 304.13 g/mol
InChI Key: RXCVKPMIKBZYBP-UHFFFAOYSA-N
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Description

Benzene-1,4-diamine (para-phenylenediamine, C₆H₈N₂) is an aromatic diamine with two amino groups in the para position. These acid complexes stabilize the diamine via protonation or salt formation, enhancing solubility and reactivity for industrial applications .

Key properties of benzene-1,4-diamine:

  • Molecular weight: 108.14 g/mol .
  • Applications: Synthesis of high-performance polymers (e.g., Kevlar), covalent organic frameworks (COFs), and pharmaceuticals .

Properties

CAS No.

920015-46-9

Molecular Formula

C6H14N2O8P2

Molecular Weight

304.13 g/mol

IUPAC Name

benzene-1,4-diamine;phosphoric acid

InChI

InChI=1S/C6H8N2.2H3O4P/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4H,7-8H2;2*(H3,1,2,3,4)

InChI Key

RXCVKPMIKBZYBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,4-diamine is typically synthesized through the reduction of 4-nitroaniline using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .

Industrial Production Methods

In industrial settings, benzene-1,4-diamine is produced by the catalytic hydrogenation of 4-nitroaniline. The process involves the use of a hydrogenation reactor where 4-nitroaniline is treated with hydrogen gas in the presence of a palladium catalyst. Phosphoric acid is produced by reacting sulfuric acid with phosphate rock in a series of reactors, followed by filtration and concentration steps to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene-1,4-diamine;phosphoric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-1,4-diamine;phosphoric acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Sulfuric Acid Complex

  • Formula : C₆H₁₀N₂O₄S (benzene-1,4-diamine; sulfuric acid) .
  • Molecular weight : 206.22 g/mol.
  • Applications : Stabilization for synthetic intermediates; precursor in polymerization.

Substituted Sulfate Derivatives

  • N¹,N¹-Diethylbenzene-1,4-diamine sulfate (CAS 6283-63-2):
    • Formula : C₁₀H₁₈N₂O₄S.
    • Applications : Pharmaceutical research and specialty chemical synthesis .

Hypothetical Phosphoric Acid Complex

  • Expected formula : C₆H₁₁N₂O₄P (benzene-1,4-diamine; phosphoric acid).

Comparison with Substituted Derivatives

Substituents on the amino groups alter electronic and steric properties:

Compound Substituent Key Characteristics
N-Methylbenzene-1,4-diamine Methyl group Reduced nucleophilicity; used in dyes and sensors .
4-N-Phenyl-4-N-propan-2-ylbenzene-1,4-diamine Phenyl and isopropyl Enhanced steric hindrance; niche catalytic applications .
N¹,N¹-Diethyl sulfate derivative Diethyl groups Improved solubility for pharmaceutical formulations .

Role in Polymer Chemistry

Benzene-1,4-diamine is critical in synthesizing high-strength polymers. Key comparisons:

Kevlar vs. Nylon

Polymer Monomers Elimination Product Applications
Kevlar Benzene-1,4-diamine + benzene-1,4-dicarboxylic acid H₂O Ballistic armor, aerospace .
Nylon-6,6 Hexanedioic acid + 1,6-diaminohexane H₂O Textiles, automotive parts.

Key distinction: Kevlar’s para-substitution creates linear, rigid chains, whereas Nylon’s aliphatic monomers yield flexibility .

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